molecular formula C10H10ClNO3 B3019302 N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide CAS No. 145736-72-7

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide

Cat. No. B3019302
CAS RN: 145736-72-7
M. Wt: 227.64
InChI Key: UXSYEGOILSUYOU-UHFFFAOYSA-N
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Description

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a chloroacetyl group and a hydroxyphenyl group attached to an acetamide moiety. This compound is structurally related to other acetamide derivatives that have been synthesized and analyzed for their molecular and crystal structures, as well as their reactivity and interactions with other molecules .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves acetylation reactions, where an acyl chloride reacts with an aromatic amine in the presence of a base or catalyst. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . The yields reported for these reactions were high, indicating efficient synthetic routes. The synthesis of N-hydroxyacetaminophen, another related compound, involved reduction, acetylation, and sulfatase treatment steps .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction analysis. The compound crystallizes in the monoclinic space group, with specific lattice parameters and molecular conformations influenced by intramolecular and intermolecular hydrogen bonding . Similar structural analyses have been conducted on other acetamide derivatives, revealing the importance of non-covalent interactions such as hydrogen bonds in determining the supramolecular architectures of these compounds .

Chemical Reactions Analysis

The reactivity of this compound and related compounds often involves interactions with nucleophiles due to the presence of the acetyl group. For example, silylation reactions of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, which could be further hydrolyzed to form silanols . These reactions demonstrate the potential for chemical modifications and the formation of new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups and molecular structure. The presence of the chloroacetyl and hydroxyphenyl groups contributes to the compound's reactivity, solubility, and potential for forming hydrogen bonds. The crystal and molecular structures of related compounds have shown that these properties are crucial for the formation of higher-dimensional networks through classical hydrogen bonding and other non-covalent interactions .

Mechanism of Action

The mechanism of action of “N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-8-4-7(10(15)5-11)2-3-9(8)14/h2-4,14H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYEGOILSUYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145736-72-7
Record name N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide
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